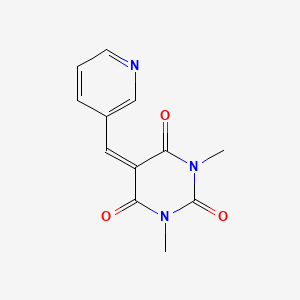![molecular formula C11H19N3O2 B2490080 3-[[Ethyl(propyl)amino]methyl]-1-methylpyrazole-4-carboxylic acid CAS No. 1975117-61-3](/img/structure/B2490080.png)
3-[[Ethyl(propyl)amino]methyl]-1-methylpyrazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[[Ethyl(propyl)amino]methyl]-1-methylpyrazole-4-carboxylic acid, also known as EPMC, is a chemical compound that has been studied extensively for its potential applications in scientific research. EPMC is a pyrazole derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising compound for use in laboratory experiments.
Mechanism of Action
The mechanism of action of 3-[[Ethyl(propyl)amino]methyl]-1-methylpyrazole-4-carboxylic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in the body. 3-[[Ethyl(propyl)amino]methyl]-1-methylpyrazole-4-carboxylic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), both of which are involved in inflammation and cancer development.
Biochemical and Physiological Effects:
3-[[Ethyl(propyl)amino]methyl]-1-methylpyrazole-4-carboxylic acid has been shown to have a variety of biochemical and physiological effects. Studies have shown that 3-[[Ethyl(propyl)amino]methyl]-1-methylpyrazole-4-carboxylic acid can inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death), and reduce inflammation. 3-[[Ethyl(propyl)amino]methyl]-1-methylpyrazole-4-carboxylic acid has also been shown to have antioxidant properties and can protect against oxidative stress.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-[[Ethyl(propyl)amino]methyl]-1-methylpyrazole-4-carboxylic acid in laboratory experiments is its ability to inhibit the activity of COX-2 and iNOS. This makes it a potential candidate for use in cancer research and other fields where inflammation plays a role. However, one limitation of using 3-[[Ethyl(propyl)amino]methyl]-1-methylpyrazole-4-carboxylic acid is its potential toxicity. Studies have shown that 3-[[Ethyl(propyl)amino]methyl]-1-methylpyrazole-4-carboxylic acid can be toxic to certain cells and tissues, and more research is needed to fully understand its safety profile.
Future Directions
There are several potential future directions for research on 3-[[Ethyl(propyl)amino]methyl]-1-methylpyrazole-4-carboxylic acid. One area of interest is the development of 3-[[Ethyl(propyl)amino]methyl]-1-methylpyrazole-4-carboxylic acid derivatives with improved activity and safety profiles. Another potential direction is the use of 3-[[Ethyl(propyl)amino]methyl]-1-methylpyrazole-4-carboxylic acid in combination with other drugs or therapies to enhance its effectiveness. Additionally, more research is needed to fully understand the mechanism of action of 3-[[Ethyl(propyl)amino]methyl]-1-methylpyrazole-4-carboxylic acid and its potential applications in other areas of scientific research.
Synthesis Methods
3-[[Ethyl(propyl)amino]methyl]-1-methylpyrazole-4-carboxylic acid can be synthesized through a multistep process involving the reaction of various chemicals. The synthesis of 3-[[Ethyl(propyl)amino]methyl]-1-methylpyrazole-4-carboxylic acid typically involves the use of reagents such as ethylamine, propylamine, and methylpyrazole-4-carboxylic acid. The final product is obtained through purification and isolation techniques.
Scientific Research Applications
3-[[Ethyl(propyl)amino]methyl]-1-methylpyrazole-4-carboxylic acid has been studied for its potential applications in a variety of scientific research fields. One of the most promising applications of 3-[[Ethyl(propyl)amino]methyl]-1-methylpyrazole-4-carboxylic acid is in the field of cancer research. Studies have shown that 3-[[Ethyl(propyl)amino]methyl]-1-methylpyrazole-4-carboxylic acid has antitumor activity, making it a potential candidate for use in cancer treatment.
properties
IUPAC Name |
3-[[ethyl(propyl)amino]methyl]-1-methylpyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O2/c1-4-6-14(5-2)8-10-9(11(15)16)7-13(3)12-10/h7H,4-6,8H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVTGSGMIAOOVIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC)CC1=NN(C=C1C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[ethyl(propyl)amino]methyl}-1-methyl-1H-pyrazole-4-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(4-(6-Cyclobutylpyrimidin-4-yl)-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2490000.png)



![1,2,4-Triazolo[3,4-b]benzoxazole-3-thiol](/img/structure/B2490007.png)
![1-Fluorosulfonyloxy-2-[(2-methoxyanilino)methyl]benzene](/img/structure/B2490008.png)
![8-(2,3-Dihydroxypropylsulfanyl)-7-[2-hydroxy-3-(2-methylphenoxy)propyl]-3-methylpurine-2,6-dione](/img/structure/B2490011.png)

![N-(4-isopropylphenyl)-3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2490014.png)

![5-[3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl]-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2490017.png)

